molecular formula C84H173N5O7 B10855823 1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol

1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol

Cat. No.: B10855823
M. Wt: 1365.3 g/mol
InChI Key: OQALBVGFAKJDAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

C14-4 is synthesized through a series of chemical reactions involving the incorporation of long-chain fatty acids and amines. The process typically involves the use of organic solvents such as ethanol and dimethyl sulfoxide (DMSO) to dissolve the reactants. The reaction conditions often require ultrasonic assistance to ensure complete dissolution and proper mixing of the components .

Industrial Production Methods

In industrial settings, the production of C14-4 involves large-scale chemical synthesis using automated systems to ensure consistency and purity. The compound is typically stored at low temperatures (-20°C to -80°C) to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

C14-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving C14-4 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce lipid peroxides, while reduction reactions can yield reduced lipid derivatives. Substitution reactions can result in the formation of modified lipids with different functional groups .

Scientific Research Applications

C14-4 has a wide range of scientific research applications, including:

Mechanism of Action

C14-4 exerts its effects by forming lipid nanoparticles that encapsulate and protect genetic material or other active compounds. These nanoparticles facilitate the delivery of the encapsulated material into target cells by merging with the cell membrane. The ionizable nature of C14-4 allows it to change its charge in response to the pH of the environment, enhancing its ability to release the encapsulated material within the target cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C14-4 include:

  • C13-112-tri-tail
  • Cholesterol Pelargonate
  • 18:0 mPEG5000 PE ammonium
  • D-Lin-MC3-DMA
  • CL4F8-6

Uniqueness

C14-4 is unique due to its high transfection efficiency and low cytotoxicity, which make it particularly suitable for applications in gene therapy and vaccine development. Its ability to form stable lipid nanoparticles and efficiently deliver genetic material sets it apart from other similar compounds .

Properties

Molecular Formula

C84H173N5O7

Molecular Weight

1365.3 g/mol

IUPAC Name

1-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol

InChI

InChI=1S/C84H173N5O7/c1-6-11-16-21-26-31-36-41-46-51-56-80(90)75-87(68-72-96-74-70-89(78-83(93)59-54-49-44-39-34-29-24-19-14-9-4)79-84(94)60-55-50-45-40-35-30-25-20-15-10-5)66-65-85-61-63-86(64-62-85)67-71-95-73-69-88(76-81(91)57-52-47-42-37-32-27-22-17-12-7-2)77-82(92)58-53-48-43-38-33-28-23-18-13-8-3/h80-84,90-94H,6-79H2,1-5H3

InChI Key

OQALBVGFAKJDAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CN(CCN1CCN(CC1)CCOCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCOCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O

Origin of Product

United States

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